![molecular formula C17H21NO2 B2957031 [5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol CAS No. 2137680-99-8](/img/structure/B2957031.png)

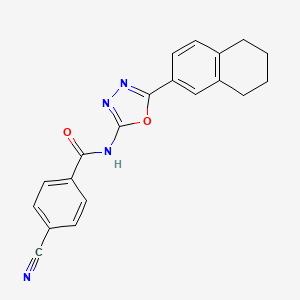

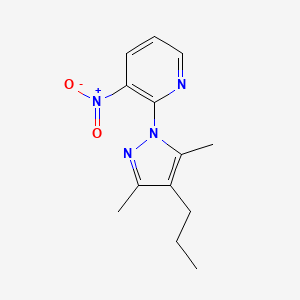

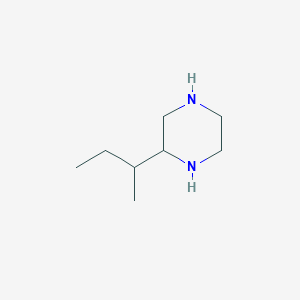

[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol, also known as Mirtazapine, is a drug that is commonly used to treat depression and anxiety disorders. It belongs to the class of drugs known as tetracyclic antidepressants and acts by increasing the levels of certain neurotransmitters in the brain.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A study described the synthesis of bis-benzoquinoline derivatives through a reaction that involved aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran in methanol, catalyzed by iodine. This process, which includes the ring-opening of furan, yielded a series of derivatives in moderate yields, illustrating the compound's role in facilitating complex chemical syntheses (Dong‐Sheng Chen et al., 2013).

Analytical Chemistry

Furan and its derivatives have been evaluated for their selectivity and sensitivity in chemical ionization mass spectrometry (CI-MS). The study highlighted the compound's potential as a selective ionization reagent, particularly in the analysis of naphthalene compounds, showcasing its application in enhancing analytical methods (S. Tzing et al., 2003).

Biomass Conversion

Research into the conversion of 5-(Hydroxymethyl)furfural (HMF) to furan-based renewable building blocks demonstrated a simple procedure for transforming HMF into (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process, conducted without a catalyst under mild conditions, signifies the compound's utility in producing furan-based chemicals from biomass (A. Cukalovic & C. Stevens, 2010).

Catalytic Reactions

A study on the upgrading of biomass-derived furans via acid-catalysis/hydrogenation highlighted the solvent's role, methanol, in these reactions. It was found that in methanol, 5-hydroxymethylfurfural (HMF) and furfuryl alcohol (FA) can be selectively converted into methyl levulinate via acid-catalysis, demonstrating methanol's effectiveness as a solvent in catalytic processes (Xun Hu et al., 2015).

Mécanisme D'action

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins within the cell.

Mode of action

The compound’s interaction with its targets would depend on the specific chemical structure of the compound and the target. Generally, the compound might bind to its target, causing a conformational change that alters the target’s activity .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propriétés

IUPAC Name |

[5-[[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-17(18-11-14-8-9-15(12-19)20-14)10-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-9,18-19H,4,6,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAZTRGCVCLMHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)NCC3=CC=C(O3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)